(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one
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Overview
Description
(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the tert-butyl, nitrophenyl, and phenoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.
Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-5-tert-butyl-2-(4-aminophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one: Similar structure but with an amino group instead of a nitro group.
(4Z)-5-tert-butyl-2-(4-methylphenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one imparts unique chemical properties, such as its ability to undergo specific oxidation and reduction reactions. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
IUPAC Name |
(4Z)-5-tert-butyl-2-(4-nitrophenyl)-4-[(3-phenoxyphenyl)methylidene]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-26(2,3)24-23(25(30)28(27-24)19-12-14-20(15-13-19)29(31)32)17-18-8-7-11-22(16-18)33-21-9-5-4-6-10-21/h4-17H,1-3H3/b23-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUMVFILILTGIP-QJOMJCCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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